molecular formula C12H13NO4 B2860075 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid CAS No. 878046-68-5

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid

Cat. No.: B2860075
CAS No.: 878046-68-5
M. Wt: 235.239
InChI Key: DMCYPLWZIAPHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid is an organic compound that belongs to the class of benzooxazoles This compound is characterized by the presence of a benzooxazole ring substituted with a methyl group and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzooxazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
  • (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid

Comparison: 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds like 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid and (5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid, the butyric acid derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCYPLWZIAPHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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